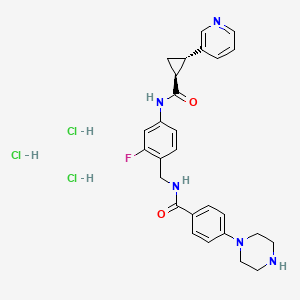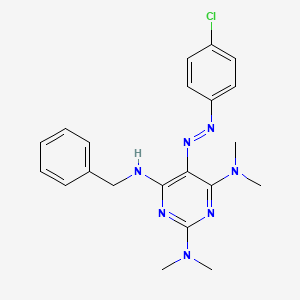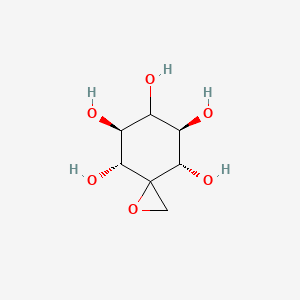
Nampt-IN-10 (trihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nampt-IN-10 (trihydrochloride) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has shown significant cellular potency against various cancer cell lines, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-10 (trihydrochloride) involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a trihydrochloride salt to improve its solubility and stability .
Industrial Production Methods: Industrial production of Nampt-IN-10 (trihydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Nampt-IN-10 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of Nampt-IN-10 (trihydrochloride) with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Nampt-IN-10 (trihydrochloride) has a wide range of scientific research applications:
Wirkmechanismus
Nampt-IN-10 (trihydrochloride) exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in the NAD salvage pathway. This inhibition leads to a decrease in intracellular NAD levels, disrupting cellular metabolism and energy production. The compound targets cancer cells by exploiting their high demand for NAD, thereby inducing cell death and reducing tumor growth .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of Nampt-IN-10 (trihydrochloride): Nampt-IN-10 (trihydrochloride) stands out due to its high cellular potency and specificity for nicotinamide phosphoribosyltransferase. It has shown effectiveness in various cancer cell lines and is being explored as a novel non-antimitotic payload for antibody-drug conjugates, offering a unique approach to cancer therapy .
Eigenschaften
Molekularformel |
C27H31Cl3FN5O2 |
|---|---|
Molekulargewicht |
582.9 g/mol |
IUPAC-Name |
N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]-4-piperazin-1-ylbenzamide;trihydrochloride |
InChI |
InChI=1S/C27H28FN5O2.3ClH/c28-25-14-21(32-27(35)24-15-23(24)19-2-1-9-30-16-19)6-3-20(25)17-31-26(34)18-4-7-22(8-5-18)33-12-10-29-11-13-33;;;/h1-9,14,16,23-24,29H,10-13,15,17H2,(H,31,34)(H,32,35);3*1H/t23-,24+;;;/m1.../s1 |
InChI-Schlüssel |
IQUFHPQADPKDKT-VLUQSWOWSA-N |
Isomerische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F.Cl.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)
![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)







